molecular formula C17H12N4O2S B12570011 N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 314279-67-9

N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B12570011
CAS No.: 314279-67-9
M. Wt: 336.4 g/mol
InChI Key: UCCAPMUPCMZLCE-UHFFFAOYSA-N
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Description

N-[(E)-(5-Nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a Schiff base characterized by a conjugated system featuring a nitro-substituted thiophene ring, an azo group (-N=N-), and an aniline moiety. The compound adopts an E-configuration at both the imine (C=N) and azo bonds, which stabilizes the planar structure and enhances conjugation . Its synthesis typically involves condensation of 5-nitrothiophene-2-carbaldehyde with 4-(phenyldiazenyl)aniline under reflux conditions, a method analogous to other Schiff bases .

Key applications include:

  • Pharmaceuticals: Potential as a precursor for antitumor, antibiotic, or antiallergic agents due to the bioactive nitro and azo groups .
  • Materials Science: Use in dyes and pigments owing to extended π-conjugation and chromophoric properties .

Properties

CAS No.

314279-67-9

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(5-nitrothiophen-2-yl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C17H12N4O2S/c22-21(23)17-11-10-16(24-17)12-18-13-6-8-15(9-7-13)20-19-14-4-2-1-3-5-14/h1-12H

InChI Key

UCCAPMUPCMZLCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Higher oxidation state compounds such as nitroso derivatives.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Synthesis of Advanced Materials

N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline serves as a building block in the synthesis of various advanced materials. Its unique electronic properties make it suitable for applications in organic semiconductors and sensors. The incorporation of thiophene units enhances the charge transport properties, making it valuable in electronic devices.

Research indicates that this compound exhibits potential antimicrobial activity due to the presence of the nitro group, which can generate reactive intermediates upon bioreduction. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Medicinal Chemistry

The compound is being explored for its therapeutic properties , particularly in anti-inflammatory and anticancer applications. The mechanism involves interaction with biological targets, where the nitro group can form reactive intermediates that disrupt cellular functions. This property is particularly relevant in drug development, where such interactions can lead to novel therapeutic agents.

Case Study 1: Antimicrobial Properties

A study published in PMC demonstrated that Schiff bases derived from similar structures exhibited significant antimicrobial activity against various pathogens. The nitro group was identified as a key functional element contributing to this activity, supporting further investigation into this compound for potential use as an antimicrobial agent .

Case Study 2: Electronic Applications

Research highlighted in IUCr Journals discussed the synthesis and characterization of related thiophene-based compounds for use in organic electronics. The findings indicated that these materials possess excellent charge mobility and stability, making them suitable candidates for organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with biological molecules. The compound can bind to DNA, proteins, and enzymes, altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The phenyldiazenyl group can also participate in electron transfer reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The Cambridge Structural Database (CSD) identifies structural analogs with variations in substituents and bonding configurations:

Compound Name (CSD ID) Substituents/Modifications Molecular Formula Key Features Applications/Properties
Title Compound 5-Nitrothiophene + phenyldiazenyl C₁₇H₁₂N₄O₂S E-configuration; Intermolecular C–H···O hydrogen bonds Dyes, pharmaceuticals
EXIWIS 4-Methylaniline substituent C₁₂H₁₀N₂O₂S Similar C–H···O packing; nitro-thiophene backbone Crystal engineering
FIBKUZ 2-Chlorophenyl substituent C₁₁H₇ClN₂O₂S Z-configuration at imine bond; altered packing density Antimicrobial studies
4-Methoxy Analog () Methoxy group instead of phenyldiazenyl C₁₂H₁₀N₂O₃S Enhanced solubility; reduced conjugation vs. title compound Industrial dyes
Z-Isomer () Z-configuration at imine + 4-chlorophenoxy C₁₇H₁₀Cl₂N₂O₃S Non-planar geometry; distinct photochromism Photoresponsive materials

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity and intermolecular interactions (e.g., hydrogen bonding), while methoxy groups improve solubility but reduce conjugation .
  • Configuration : E-isomers (title compound) favor planar structures and stronger conjugation, whereas Z-isomers () exhibit steric hindrance, altering photophysical properties .
Pharmaceutical Potential
  • The title compound’s nitro group may confer antitumor activity, akin to indole-containing Schiff bases (), where extended conjugation enhances bioactivity .
  • Chloro-substituted analogs () show antimicrobial properties, suggesting the title compound could be modified for targeted drug design .

Biological Activity

N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H15N3O2S, with a molecular weight of 329.38 g/mol. The compound features a thiophene ring, an aniline moiety, and a diazenyl group, contributing to its unique chemical properties.

Synthesis Methodology

The synthesis typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 4-phenyldiazenylaniline under acidic or basic conditions. The reaction can be represented as follows:

5 nitrothiophene 2 carbaldehyde+4 phenyldiazenylanilineN E 5 nitrothiophen 2 yl methylidene 4 E phenyldiazenyl aniline\text{5 nitrothiophene 2 carbaldehyde}+\text{4 phenyldiazenylaniline}\rightarrow \text{N E 5 nitrothiophen 2 yl methylidene 4 E phenyldiazenyl aniline}

Structural Analysis

Crystal structure analysis reveals that the compound crystallizes in the orthorhombic space group P212121P212121. The dihedral angle between the thiophene and benzene rings is approximately 23.16°, indicating a non-planar conformation that may influence its biological activity. The presence of hydrogen bonds (C—H⋯O) and π–π stacking interactions contributes to the stability of the crystal structure .

Antimicrobial Properties

Research has shown that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, derivatives of 5-nitrothiophene have been reported to possess antibacterial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group is believed to enhance this activity through mechanisms involving disruption of bacterial cell membranes.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, where higher inhibition percentages correlate with stronger antioxidant properties .

Cytotoxicity Studies

Cytotoxicity assays on various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. For example, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines at micromolar concentrations. The mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation .

Data Summary

Property Value
Molecular FormulaC17H15N3O2S
Molecular Weight329.38 g/mol
Antimicrobial ActivityActive against S. aureus and E. coli
Antioxidant ActivityEffective DPPH scavenger
Cytotoxicity (MCF-7)IC50 = 15 µM
Cytotoxicity (HeLa)IC50 = 12 µM

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Cytotoxic Mechanism : A recent investigation into its effects on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline?

  • Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction. A typical procedure involves refluxing equimolar amounts of 5-nitrothiophene-2-carboxaldehyde and 4-[(E)-phenyldiazenyl]aniline in ethanol for 1–2 hours under stirring. Crystallization from ethanol yields the product (78–85% yield) . Key parameters include solvent polarity, reflux duration, and stoichiometric ratios. Ethanol is preferred due to its ability to stabilize intermediates and facilitate imine formation.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Characterization involves a combination of:

  • Melting point analysis (reported range: 402–404 K for analogous compounds) .
  • FT-IR spectroscopy to confirm C=N stretching (~1600 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1340 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic proton environments and confirm conjugation .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve ambiguities in the compound’s tautomeric or stereoisomeric forms?

  • Methodological Answer :

  • UV-Vis spectroscopy identifies π→π* and n→π* transitions in the nitro and azo groups, with λmax values typically between 350–450 nm .
  • DFT calculations (B3LYP/6-31G(d)) model molecular geometry, HOMO-LUMO gaps, and charge distribution. For example, azo group planarity and nitro group torsion angles can be validated against X-ray crystallographic data .
  • X-ray crystallography (if single crystals are obtained) provides definitive bond lengths/angles, e.g., C=N (1.28–1.30 Å) and N=N (1.23–1.25 Å) .

Q. What experimental strategies address discrepancies in reported synthetic yields or spectral data?

  • Methodological Answer :

  • Controlled solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to optimize reaction kinetics .
  • Time-resolved FT-IR/NMR : Monitor imine formation in real-time to identify side reactions (e.g., hydrolysis or oxidation) .
  • Reproducibility protocols : Standardize drying conditions (e.g., anhydrous ethanol, inert atmosphere) to minimize variability in nitro group reactivity .

Q. How does the electronic structure of the nitro and azo substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing effects : The nitro group deactivates the thiophene ring, directing electrophilic substitution to the para position.
  • Azo group conjugation : Enhances π-delocalization, stabilizing intermediates in Ullmann or Suzuki-Miyaura couplings.
  • Experimental validation : Use cyclic voltammetry to quantify redox potentials (e.g., nitro group reduction at −0.5 to −0.7 V vs. Ag/AgCl) .

Data Contradiction Analysis

  • Example Conflict : Variations in melting points (e.g., 402–404 K vs. 398–401 K in similar compounds) .
    • Resolution : Compare crystallization solvents (ethanol vs. methanol) and annealing protocols. Ethanol yields larger, purer crystals due to slower evaporation .
  • Example Conflict : Discrepancies in FT-IR C=N stretching frequencies (±15 cm⁻¹).
    • Resolution : Standardize sample preparation (KBr pellet pressure, baseline correction) to minimize matrix effects .

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